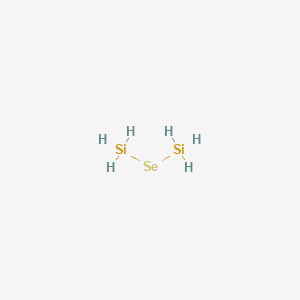

Silylselanylsilane

Description

Silylselanylsilane is a silicon-based compound characterized by the presence of silicon-selenium (Si-Se) bonds within its molecular framework. Structurally, it comprises a silicon atom bonded to a selanyl group (-Se-) and another silicon-containing moiety, forming a hybrid organosilicon compound. This class of materials is notable for its unique electronic and catalytic properties, driven by the polarizable selenium atom, which enhances reactivity in cross-coupling reactions and semiconductor applications . However, due to the scarcity of direct studies on this compound, its synthesis and applications remain underdeveloped compared to analogous silicon compounds like silanes, siloxanes, and chlorosilanes.

Properties

CAS No. |

14939-45-8 |

|---|---|

Molecular Formula |

H6SeSi2 |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

silylselanylsilane |

InChI |

InChI=1S/H6SeSi2/c2-1-3/h2-3H3 |

InChI Key |

XJRDFEPOYGNZTR-UHFFFAOYSA-N |

SMILES |

[SiH3][Se][SiH3] |

Canonical SMILES |

[SiH3][Se][SiH3] |

Origin of Product |

United States |

Preparation Methods

The synthesis of disilaselenane typically involves the reaction of silicon-based precursors with selenium sources under controlled conditions. One common method includes the use of disilane (Si₂H₆) and hydrogen selenide (H₂Se) in a chemical vapor deposition process. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of disilaselenane .

Industrial production methods for disilaselenane are still under development, with ongoing research focused on optimizing the synthesis process to achieve higher yields and purity. Techniques such as chemical vapor deposition and solution-phase synthesis are being explored to scale up the production of this compound .

Chemical Reactions Analysis

Silylselanylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of silicon-oxygen and selenium-oxygen bonds.

Reduction: Reduction reactions involving disilaselenane typically use reducing agents like lithium aluminum hydride (LiAlH₄) to break down the compound into simpler silicon and selenium-containing species.

Substitution: Substitution reactions involve the replacement of hydrogen atoms in disilaselenane with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide (SiO₂) and selenium dioxide (SeO₂), while substitution reactions can produce a variety of organosilicon and organoselenium compounds .

Scientific Research Applications

Silylselanylsilane has found applications in several scientific research areas:

Chemistry: In chemistry, disilaselenane is used as a precursor for the synthesis of other silicon and selenium-containing compounds.

Biology: Research in biology has explored the potential of disilaselenane in developing new biomaterials and drug delivery systems.

Medicine: In medicine, disilaselenane is being investigated for its potential therapeutic properties.

Industry: Industrial applications of disilaselenane include its use in the production of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of disilaselenane involves its interaction with molecular targets and pathways within biological systems. Selenium atoms in disilaselenane can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s ability to form stable complexes with proteins and enzymes allows it to modulate their activity, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of silylselanylsilane with structurally or functionally related silicon compounds:

Key Findings:

Bond Strength and Reactivity :

- This compound’s Si-Se bonds are less stable than Si-O bonds in disiloxanes but more reactive due to selenium’s larger atomic radius and electron-rich nature . This makes it suitable for catalytic systems requiring tunable redox activity.

- In contrast, silanes (Si-H) are highly reactive toward moisture and oxygen, limiting their use to controlled environments .

Synthetic Challenges :

- This compound synthesis is less straightforward compared to siloxanes or chlorosilanes, partly due to selenium’s toxicity and handling difficulties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.